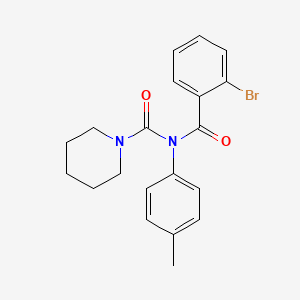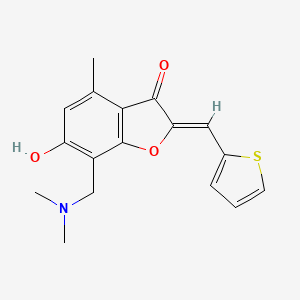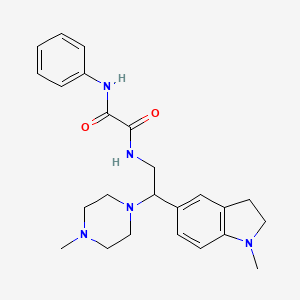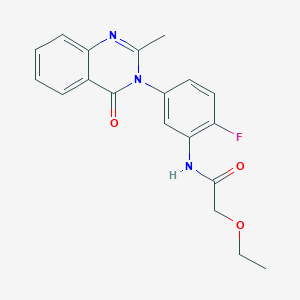
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide, also known as CR or tear gas, is a chemical compound that has been used for decades as a non-lethal weapon for crowd control. The compound has been extensively researched for its various applications, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide involves the activation of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is expressed on sensory nerves and is responsible for detecting environmental irritants, including tear gas. Activation of TRPA1 leads to the release of inflammatory mediators, such as cytokines and chemokines, which contribute to the physiological effects of tear gas exposure.
Biochemical and Physiological Effects:
Exposure to this compound has been shown to cause a range of biochemical and physiological effects. These include irritation of the eyes, nose, and throat, respiratory distress, and skin irritation. The compound has also been shown to induce oxidative stress and inflammation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide in lab experiments has several advantages. The compound is highly reactive and can be used to induce oxidative stress and inflammation in cells and tissues. It is also relatively inexpensive and easy to obtain. However, the use of tear gas in lab experiments is limited by its potential toxicity and the need for specialized handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide. One area of research is the development of new non-lethal weapons that are more effective and less harmful than tear gas. Another area of research is the investigation of the role of oxidative stress and inflammation in various disease processes, including cancer and autoimmune disorders. Finally, there is a need for further research into the mechanisms of action of tear gas and the development of new therapeutic approaches to mitigate its effects.
Synthesemethoden
The synthesis of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide involves the reaction of 2,6-dichlorophenol with 3,3,3-trifluoropropene in the presence of a sulfiding agent. The reaction produces a yellow, crystalline solid that is highly reactive and must be handled with care.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide has been extensively studied for its scientific research applications. The compound has been used as a tool for studying the effects of oxidative stress on cells and tissues. It has also been used to investigate the role of inflammation in various disease processes, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-(3,3,3-trifluoropropylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-6-2-1-3-7(11)8(6)15-5-4-9(12,13)14/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFJDGXHURRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)



![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)

